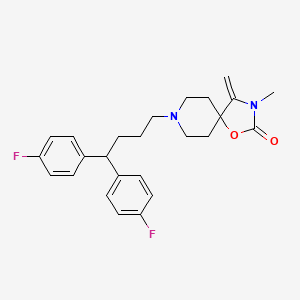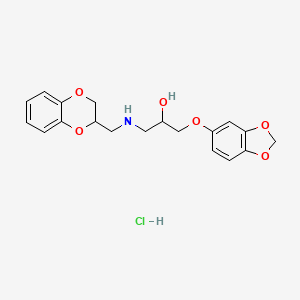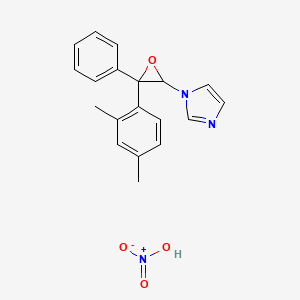
1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate is a complex organic compound that features an oxirane ring, a phenyl group, and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate typically involves the reaction of 2,4-dimethylphenyl and phenyl oxirane with imidazole under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials or chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
- 1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole
- 1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole hydrochloride
Uniqueness: 1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate is unique due to its specific nitrate group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of significant interest in research and industry.
Propiedades
Número CAS |
79478-55-0 |
|---|---|
Fórmula molecular |
C19H19N3O4 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
1-[3-(2,4-dimethylphenyl)-3-phenyloxiran-2-yl]imidazole;nitric acid |
InChI |
InChI=1S/C19H18N2O.HNO3/c1-14-8-9-17(15(2)12-14)19(16-6-4-3-5-7-16)18(22-19)21-11-10-20-13-21;2-1(3)4/h3-13,18H,1-2H3;(H,2,3,4) |
Clave InChI |
TWYCHLHCVJDBQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2(C(O2)N3C=CN=C3)C4=CC=CC=C4)C.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide](/img/structure/B12764340.png)
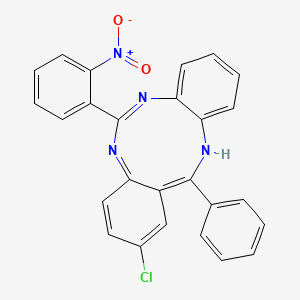
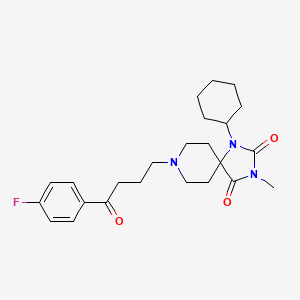

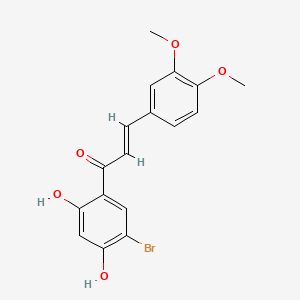


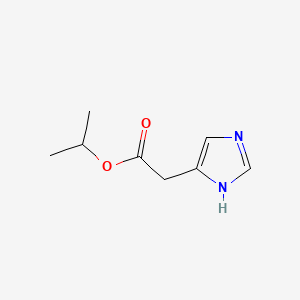
![4-N-[4-[4-(dipropylamino)-N-[4-(dipropylamino)phenyl]anilino]phenyl]-4-N-[4-(dipropylamino)phenyl]-1-N,1-N-dipropylbenzene-1,4-diamine;hexafluoroantimony(1-)](/img/structure/B12764384.png)


